3-Hydroxy-2-nitropyridine

Vue d'ensemble

Description

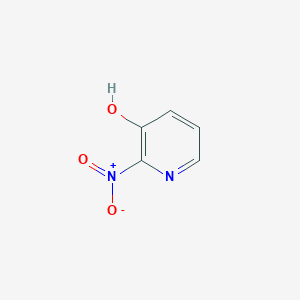

3-Hydroxy-2-nitropyridine (C₅H₄N₂O₃) is a nitro-substituted pyridine derivative characterized by hydroxyl (-OH) and nitro (-NO₂) groups at the 3- and 2-positions, respectively. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of energetic materials and pharmaceuticals. Its synthesis typically involves nitration of 3-hydroxypyridine, achieving yields up to 90% under optimized conditions (KNO₃ and acetic anhydride in ethyl acetate at 45°C) . X-ray crystallography and computational studies (HF and DFT/B3LYP methods) reveal two conformers with O–H bond angles of 110° and 250°, stabilized by intramolecular hydrogen bonding .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxy-2-nitropyridine involves the nitration of 3-hydroxypyridine. The process typically includes dissolving 3-hydroxypyridine in concentrated sulfuric acid, followed by the slow addition of anhydrous potassium nitrate (KNO3). The mixture is heated to complete the reaction, then poured into water, and the pH is adjusted using solid sodium bicarbonate (NaHCO3). The product is filtered and dried to obtain this compound .

Another method involves adding concentrated sulfuric acid to 3-hydroxypyridine while stirring, followed by the addition of fuming sulfuric acid and fuming nitric acid. The mixture is heated and stirred for several hours, then neutralized with concentrated ammonia water, and the product is precipitated, filtered, and dried .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of anhydrous potassium nitrate and concentrated sulfuric acid is preferred due to the stability and ease of handling of the reagents, as well as the high yield and purity of the final product .

Analyse Des Réactions Chimiques

Reaction Conditions

-

Mechanism : In situ generation of HNO₃ from KNO₃ and H₂SO₄ facilitates electrophilic aromatic nitration at the 2-position .

Optimized Parameters

| Factor | Optimal Value | Yield Impact |

|---|---|---|

| Molar ratio (3-pyridone:KNO₃) | 1:1.2 | Maximizes yield (86%) |

| Temperature | 40°C | Reduces side reactions |

| pH during workup | 6.5 | Prevents pyridine sodium salt formation |

Key Observation : Excess KNO₃ (>1.2 eq) or temperatures >50°C promotes oxidation byproducts, lowering yields .

Nitro Group Reactivity

The nitro group at the 2-position participates in reduction and displacement reactions:

Reduction to Amino Derivatives

-

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, yielding 3-hydroxy-2-aminopyridine, a precursor for pharmaceuticals .

-

Selectivity : The hydroxyl group remains intact under mild H₂ pressures (1–3 atm) .

Nucleophilic Aromatic Substitution

-

With amines : Reacts with aliphatic amines (e.g., ethylamine) at 80–100°C to form 2-alkylamino-3-hydroxypyridines .

-

With thiols : Substitution with mercaptans produces 2-thioether derivatives, useful in agrochemical synthesis .

Hydroxyl Group Functionalization

The hydroxyl group undergoes alkylation, acylation, and sulfonation:

Sulfonation for Bioactive Derivatives

-

Reaction : Treatment with sulfonic acid chlorides (e.g., methyl chlorosulfonate) yields 3-sulfonoxy-2-nitropyridines, potent tubulin polymerization inhibitors .

-

Biological Activity :

Derivative IC₅₀ (Cell Proliferation) Tubulin Inhibition (%) 3-(Methylsulfonyloxy)-2-nitropyridine 0.8 μM 92% at 10 μM

Mechanistic Insights from Nitropyridine Chemistry

-

Nitro Group Migration : In related nitropyridines, nitro groups undergo -sigmatropic shifts under acidic conditions, though this is less prevalent in this compound due to steric and electronic effects .

-

Role of HSO₃⁻ : During nitration, HSO₃⁻ stabilizes intermediates (e.g., dihydropyridine sulfonic acids), preventing over-oxidation .

Thermal and pH Stability

Applications De Recherche Scientifique

Synthesis of 3-Hydroxy-2-Nitropyridine

The synthesis of this compound typically involves several methods that aim to improve yield and reduce environmental impact. The most notable techniques include:

- Nitration Method : Traditional methods utilize concentrated nitric acid and sulfuric acid for nitration, but these can lead to environmental hazards due to acid mist production. Recent innovations have proposed using potassium nitrate as a safer alternative, significantly improving reaction yields while minimizing corrosive by-products .

- Oxidative Hydrolysis : This approach employs furfuryl amine and hydrogen peroxide in a hydrochloric acid solution to synthesize this compound, demonstrating a more environmentally friendly process with reduced equipment corrosion risks .

This compound has been studied for its biological properties, particularly in cancer research:

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound effectively inhibits cell growth through its action on tubulin dynamics. The compound was tested across various concentrations, revealing a dose-dependent response that highlights its potential as a therapeutic agent.

Case Study 2: Antimicrobial Derivatives

Research into derivatives of this compound has shown that specific substitutions enhance antibacterial activity. For instance, pyridoxazinone analogs derived from this compound exhibited significant activity against resistant strains of bacteria, indicating a pathway for developing new antibiotics .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2-nitropyridine involves its interaction with molecular targets such as enzymes and proteins. The hydroxy and nitro groups allow it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Nitropyridine Derivatives

Structural and Physicochemical Properties

The following table summarizes key properties of 3-hydroxy-2-nitropyridine and its analogs:

Key Observations :

- Substituent Effects : Methyl substitution (e.g., 3-hydroxy-6-methyl-2-nitropyridine) increases molecular weight and melting point compared to the parent compound, likely due to enhanced van der Waals interactions .

- Solubility : this compound exhibits high solubility in polar aprotic solvents like tetrahydrofuran (THF), attributed to its ability to form hydrogen bonds with solvent molecules .

Key Observations :

- This compound’s synthesis is highly efficient, with yields exceeding 80% under mild conditions .

- Its reactivity in Mitsunobu reactions enables the preparation of amine derivatives without racemization, critical for pharmaceutical intermediates (e.g., crizotinib synthesis) .

Comparison with Analogs :

- 4-Hydroxy-3-nitropyridine and 8-hydroxy-5-nitroquinoline lack documented applications in energetic materials, likely due to lower thermal stability or solubility limitations.

Activité Biologique

3-Hydroxy-2-nitropyridine (C5H4N2O3) is an organic compound recognized for its potential biological activities, particularly in the context of cell proliferation and tubulin polymerization. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the third position and a nitro group at the second position on the pyridine ring. Its molecular formula is C5H4N2O3, with a melting point ranging from 69.0 to 75.0°C .

The primary biological activity of this compound involves:

- Inhibition of Cell Proliferation : The compound disrupts tubulin polymerization, which is crucial for cell division. This inhibition leads to reduced cell proliferation rates in various cell lines.

- Targeting Tubulin Polymerization : By interfering with the assembly of tubulin into microtubules, this compound affects cellular processes such as mitosis and intracellular transport.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Cell Proliferation | Inhibits growth in cancer cell lines by disrupting mitosis |

| Tubulin Interaction | Prevents proper microtubule formation, affecting cellular function |

| Antimicrobial Potential | Derivatives show promise against certain bacterial strains |

Study 1: Inhibition of Cancer Cell Lines

A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism was attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

Study 2: Antimicrobial Activity of Derivatives

While the parent compound has limited direct antimicrobial properties, its derivatives have shown promising antibacterial activity against Enterococcus faecalis and Acinetobacter baumannii. This suggests that modifications to the core structure can enhance biological efficacy.

Study 3: Structure-Activity Relationship (SAR)

Research into the SAR of this compound derivatives revealed that substituents on the pyridine ring significantly influence their biological activity. For instance, pyridoxazinone analogs derived from this compound exhibited enhanced antibacterial properties compared to their parent compound .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other nitropyridine derivatives:

| Compound | Key Activity | Notes |

|---|---|---|

| 4-Hydroxy-3-nitropyridine | Moderate inhibition of cancer cells | Different substitution pattern affects activity |

| 2-Hydroxy-5-nitropyridine | Limited data on biological effects | Requires further investigation |

| 3-Hydroxypyridine | Lower potency in tubulin interaction | Lacks nitro group which is crucial for activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Hydroxy-2-nitropyridine, and how are the products characterized?

Methodological Answer: this compound is typically synthesized via nitration and hydroxylation of pyridine derivatives. A common approach involves nitration of 3-hydroxypyridine using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C). Post-synthesis purification is achieved via recrystallization in ethanol or acetone. Characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.

- Elemental analysis (C, H, N) to validate stoichiometry.

- Melting point determination (69–71°C) to assess crystallinity .

For derivatives like energetic metal salts, additional steps such as ammoniation or salification are employed, followed by X-ray crystallography to resolve crystal structures (e.g., densities up to 2.008 g/cm³) .

Q. How can the solubility of this compound in various solvents be experimentally determined?

Methodological Answer: Solubility is measured gravimetrically by saturating solvents (e.g., tetrahydrofuran, methanol, water) at controlled temperatures (278.15–318.15 K). Key steps:

Equilibrate excess compound in solvent for 24–48 hours.

Filter and dry the saturated solution.

Calculate solubility via mass difference.

Solubility Order (Pure Solvents):

| Solvent | Solubility (g/kg) |

|---|---|

| Tetrahydrofuran | Highest |

| Water | Lowest |

| Binary solvent systems (e.g., THF + n-hexane) require models like Apelblat-Jouyban-Acree to predict interactions (ARD < 3.69%) . |

Advanced Research Questions

Q. What computational models are effective in predicting solubility in binary solvent systems?

Methodological Answer: For binary mixtures, three models are validated:

Apelblat-Jouyban-Acree : Combines temperature and solvent composition variables (ARD < 3.69%).

λh Model : Relates solubility to solvent activity coefficients (RMSD < 1.53%).

van’t Hoff-Jouyban-Acree : Links thermodynamic parameters to solvent ratios.

These models account for solute-solvent hydrogen bonding and polarity mismatches, critical for optimizing crystallization or reaction conditions .

Q. How do crystal structure analyses inform material properties of this compound derivatives?

Methodological Answer: X-ray diffraction (XRD) reveals packing efficiency and intermolecular interactions. For example:

- Energetic metal salts (e.g., compound 10) exhibit high crystal density (2.008 g/cm³) due to tight packing and hydrogen-bond networks.

- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O···H, N···H), correlating with stability and detonation performance .

Q. How does the Mitsunobu reaction facilitate coupling in radiopharmaceutical synthesis?

Methodological Answer: In radiopharmaceuticals (e.g., [¹⁸F]-labeled compounds), this compound acts as a coupling partner via Mitsunobu conditions (DIAD, Ph₃P). This reaction:

- Preserves stereochemistry during ether bond formation.

- Enables radiolabeling with [¹⁸F]fluoride via subsequent deprotection steps.

Mechanistic studies use DFT calculations to optimize transition states and yields .

Q. What spectroscopic and computational methods validate molecular properties?

Methodological Answer:

- IR/Raman Spectroscopy : Assign vibrational modes (e.g., NO₂ stretching at 1520 cm⁻¹) .

- NMR Chemical Shifts : Calculated via GIAO method (B3LYP/6-311++G(d,p)) with <5% deviation from experimental data.

- NBO Analysis : Identifies intramolecular hydrogen bonding (e.g., O-H···N), critical for tautomeric stability .

Propriétés

IUPAC Name |

2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPDSKPWYWIHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022264 | |

| Record name | 3-Hydroxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15128-82-2 | |

| Record name | 3-Hydroxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015128822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-3-pyridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridinol, 2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU357X85YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.